Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]-
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Overview
Description
Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- is a compound that features a benzofuran ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]-, often involves complex organic reactions. One common method is the free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which reduces side reactions and increases yield .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods often use catalysts such as palladium or copper to facilitate the formation of the benzofuran ring .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuran derivative with additional oxygen-containing groups, while reduction might yield a more saturated benzofuran derivative .
Scientific Research Applications
Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-tumor and anti-viral activities.
Industry: Used in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- involves its interaction with various molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes and receptors involved in oxidative stress and inflammation . These interactions can lead to the compound’s observed biological activities, such as anti-tumor and anti-viral effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial properties.
Uniqueness
Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]- is unique due to its specific structure, which includes a glycine moiety and a benzofuran ring.
Properties
CAS No. |
1370051-12-9 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H15NO4/c1-8-3-4-11-10(7-19-14(11)9(8)2)5-12(16)15-6-13(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
PLULMVCURFGWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC(=O)O)C |
Origin of Product |
United States |
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